molecular formula C7H13NO2 B3392797 N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide CAS No. 137254-02-5

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide

Cat. No.: B3392797
CAS No.: 137254-02-5
M. Wt: 143.18 g/mol
InChI Key: WGWDTEAABXNFMD-BQBZGAKWSA-N
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Description

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine, which is subsequently acetylated to yield the final product . The reaction conditions often include the use of reducing agents such as sodium borohydride and acetylating agents like acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of N-[(1S,2S)-2-Oxocyclopentyl]acetamide.

    Reduction: Formation of N-[(1S,2S)-2-Aminocyclopentyl]acetamide.

    Substitution: Formation of N-[(1S,2S)-2-Chlorocyclopentyl]acetamide.

Scientific Research Applications

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide
  • N-[(1S,2S)-2-Hydroxycyclopropyl]acetamide
  • N-[(1S,2S)-2-Hydroxycyclobutyl]acetamide

Uniqueness

N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs. The size and flexibility of the cyclopentyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDTEAABXNFMD-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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